molecular formula C10H11NO3 B563935 Actarit-d4 CAS No. 1189999-98-1

Actarit-d4

Cat. No.: B563935
CAS No.: 1189999-98-1
M. Wt: 197.226
InChI Key: MROJXXOCABQVEF-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Actarit-d4 is a biochemical used for proteomics research . It is also known as (p-Acetamidophenyl-d4)acetic Acid, 4-(Acetylamino)benzeneacetic-d4 Acid, 4-(Acetylamino)phenylacetic-d4 Acid, Mover-d4, MS-932-d4, Orcl-d4 . Its molecular formula is C10H7D4NO3.


Synthesis Analysis

The synthesis of Actarit involves a specific synthetic route where p-amino benzaldehyde and nitromethane are used as raw materials. This process involves a Knoevenagel reaction, selective reduction of potassium borohydride, and oxidation under acidic conditions . The yield of each step is more than 85% .


Molecular Structure Analysis

The molecular formula of this compound is C10H7D4NO3 . The molecular weight is 197.22 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 197.22 . No further physical and chemical properties were found in the search results.

Scientific Research Applications

Immunomodulating Actions of Actarit

A study on the immunomodulating actions of Actarit in mice revealed its potential to alter the Th/Ts cell ratio, suggesting a mechanism by which Actarit might modulate immune responses. This effect was observed through the suppression or enhancement of delayed type hypersensitivity reactions, depending on the pre-treatment conditions with cyclophosphamide, highlighting its potential utility in immune-related research and therapeutic applications (Li Wei, 2000).

Actarit and Rheumatoid Arthritis

Research into the biosynthesis of Actarit using engineered Escherichia coli has opened new avenues for the production of this compound, demonstrating a novel approach to synthesizing Actarit and potentially reducing the cost and improving the accessibility of this drug for therapeutic use. This advancement could have significant implications for the treatment of rheumatoid arthritis and other conditions where Actarit has shown potential (D. Guo et al., 2021).

Actarit in Targeting Therapy

Actarit has been incorporated into solid lipid nanoparticles as a means of passive targeting therapeutic agents for rheumatoid arthritis. This innovative approach aims to improve therapeutic efficacy while reducing common side effects associated with oral formulations of Actarit, such as nephrotoxicity and gastrointestinal disorders. The study suggests that injectable actarit-loaded solid lipid nanoparticles could represent a promising strategy for passive targeting in rheumatoid arthritis therapy (Jiesheng Ye et al., 2008).

Actarit and Cellular Therapy

Adoptive cell therapy (ACT) represents a frontier in cancer research, with T cells genetically engineered to express chimeric antigen receptors or T cell receptors. While Actarit is not directly linked to ACT in the studies found, the principles of cellular modification and targeted therapy in ACT offer a conceptual framework that could be relevant for future investigations into Actarit's potential applications in immunotherapy and other areas of medicine (S. Rosenberg & N. Restifo, 2015).

Mechanism of Action

Target of Action

Actarit-d4 primarily targets Carbonic Anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes.

Mode of Action

This compound shows in vitro concentration-dependent inhibition of CAII activity with submicromolar potency . This suggests that this compound interacts with CAII, inhibiting its activity and thereby influencing the biochemical processes that this enzyme is involved in.

Biochemical Pathways

This compound affects the biochemical pathways associated with CAII. By inhibiting CAII, this compound may alter the balance of carbon dioxide and bicarbonate in cells, which could have downstream effects on various biochemical processes. Additionally, this compound may also interact with other targets such as RORγ (RAR-related orphan receptor-gamma), which is strongly related to its indication, rheumatoid arthritis .

Pharmacokinetics

A study on actarit (the non-deuterated form of this compound) showed that it displayed characteristics of a two-compartment model after treatment . This suggests that this compound may have similar pharmacokinetic properties. More research is needed to fully define these properties and to identify any other pathways through which this compound exerts its effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of CAII and potential modulation of the immune system . By inhibiting CAII, this compound could alter the acid-base balance in cells, potentially affecting various cellular processes. Furthermore, by modulating the immune system, this compound could influence the body’s immune response, which could be particularly relevant in conditions like rheumatoid arthritis .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

The mechanism of action of Actarit-d4 as an anti-rheumatoid arthritis (RA) agent can now be re-examined from a CAII-inhibitor perspective, given existing relationships between this target and RA . Moreover, the confirmed CAII-Actarit-d4 association supports investigating the repositioning of this compound on other CAII-linked indications (e.g., hypertension, epilepsy, migraine, anemia, and bone, eye, and cardiac disorders) .

Biochemical Analysis

Biochemical Properties

Actarit-d4 interacts with various biomolecules in biochemical reactions. It has been identified as a non-translocated competitive labeled inhibitor of the epithelial peptide transporter PepT1 . This interaction suggests that this compound plays a role in the transport of peptides across cellular membranes.

Cellular Effects

The effects of this compound on cells are not fully understood. It is known to have an impact on cellular processes related to arthritis. This compound is an antiarthritic compound, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism in ways that mitigate the symptoms of arthritis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the epithelial peptide transporter PepT1 This interaction suggests that this compound may influence the transport of peptides across cellular membranes, potentially affecting a variety of cellular functions

Temporal Effects in Laboratory Settings

It is known that this compound is used in proteomics research, suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Its interaction with the epithelial peptide transporter PepT1 suggests that it may be involved in the transport of peptides across cellular membranes .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues through its interaction with the epithelial peptide transporter PepT1 . This interaction suggests that this compound may influence the localization or accumulation of peptides within cells.

Properties

IUPAC Name

2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROJXXOCABQVEF-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])[2H])NC(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.